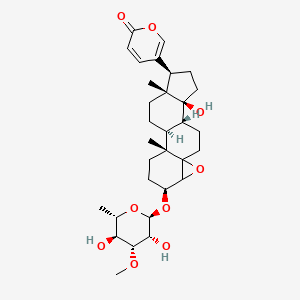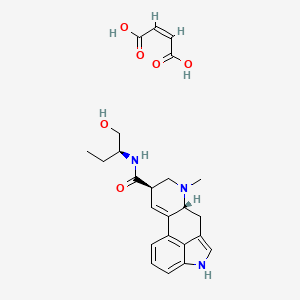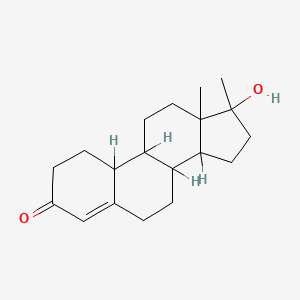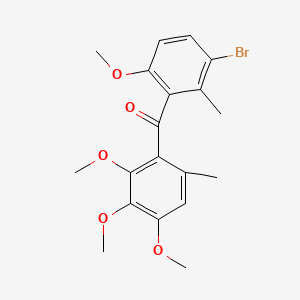
Metrafenona
Descripción general
Descripción
Metrafenone is a fungicide used for the control of Erysiphe graminis and Pseudocercosporella herpotrichoides (eyespot and powdery mildew) and for the control of Uncinaria necator (powdery mildew). It inhibits the growth of the mycelium on the leaf surface, leaf penetration, the formation of haustoria, and sporulation .
Synthesis Analysis
Metrafenone was synthesized from 5-bromo-2-methoxy-6-methylbenzoic acid by an acylchlorination with thionyl chloride, followed by a Friedel-Crafts acylation with 3,4,5-trimethoxytoluene . A novel form of metrafenone was also reported, which involved the preparation of a crystalline modification .Molecular Structure Analysis
The molecular formula of Metrafenone is C19H21BrO5 . The structure of Metrafenone was confirmed by 1H NMR and MS .Chemical Reactions Analysis
Metrafenone undergoes photodegradation, with identified pathways including oxidation of the methyl group, debromination, and replacement of bromine by a hydroxyl group .Physical And Chemical Properties Analysis
Metrafenone has a density of 1.3±0.1 g/cm3, a boiling point of 534.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Evaluación del Riesgo de Pesticidas
Metrafenona ha sido evaluada para su uso como pesticida . La sustancia activa this compound se ha utilizado en fumigación de transmisión para controlar el oídio en el trigo y las vides . La tasa de aplicación es de hasta 150 g de this compound por hectárea para cereales y 100 g por hectárea para vides .
Fungicida en Cultivos de Cereales
This compound se ha estudiado por su modo de acción como un nuevo fungicida para el oídio de los cereales . Se ha encontrado que es efectivo para reducir la germinación y bloquear el desarrollo más allá de la formación de apresorios .
Fungicida Curativo
Se ha encontrado que la this compound es un fungicida curativo eficiente, que afecta rápidamente la supervivencia del hongo a bajas concentraciones . Induce hinchazón, estallido y colapso de las puntas hifales, lo que resulta en la liberación de glóbulos de citoplasma .
Disrupción de la Morfogénesis Hifal
El modo de acción de la this compound interfiere con la morfogénesis hifal, el crecimiento hifal polarizado y el establecimiento y mantenimiento de la polaridad celular . Probablemente perturba una vía que regula la organización del citoesqueleto de actina .
Reducción de la Esporulación
La this compound reduce fuertemente la esporulación . Esta reducción de la esporulación se asocia con malformación de conidióforos que muestran septación irregular, células multinucleadas y deslocalización de actina .
Aprobación Regulatoria
This compound es una de las sustancias activas incluidas en el Reglamento (UE) No 686/2012 . BASF SE ha recibido una solicitud para la renovación de la aprobación de la sustancia activa this compound por parte del Estado miembro ponente (RMS), Letonia, y el Estado miembro coponente (co-RMS), Eslovaquia .
Mecanismo De Acción
Target of Action
Metrafenone is a benzophenone fungicide that primarily targets powdery mildew fungi . It is particularly effective against Erysiphe graminis and Pseudocercosporella herpotrichoides . The primary targets of metrafenone are the hyphae of these fungi, where it interferes with their growth and development .
Mode of Action
Metrafenone operates by interfering with the morphogenesis of the fungal hyphae . It disrupts the formation of the apical actin cap and apical vesicle transport, which are crucial for the growth and development of the hyphae . This disruption leads to a weakening of the cell wall at the hyphal tips, causing swelling, bursting, and collapse of the hyphal tips . This results in the release of globules of cytoplasm and inhibits the germination of spores .
Biochemical Pathways
It is suggested that metrafenone likely disturbs a pathway regulating the organization of the actin cytoskeleton . This disruption affects the polarized growth of the hyphae and the establishment and maintenance of cell polarity .
Pharmacokinetics
It is known that metrafenone is rapidly absorbed and widely distributed in the body . It is extensively metabolized, with most of the metabolites excreted as glucuronic acid conjugates in bile and urine .
Result of Action
The action of metrafenone results in significant molecular and cellular effects. It causes abnormalities in hyphal growth and malformation of conidiophores . These effects are associated with irregular septation, multinucleate cells, and delocalization of actin . Metrafenone also strongly reduces sporulation .
Action Environment
The efficacy of metrafenone can be influenced by environmental factors. It is known that metrafenone is used in various environments for the control of diseases on cereals and other crops .
Safety and Hazards
Direcciones Futuras
The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessments for the pesticide active substance metrafenone . This suggests that future directions may involve further regulatory reviews and potential adjustments to usage guidelines based on ongoing safety assessments.
Análisis Bioquímico
Biochemical Properties
Metrafenone interferes with hyphal morphogenesis . It inhibits the growth of the mycelium on the leaf surface, leaf penetration, the formation of haustoria, and sporulation . Metrafenone is extensively metabolized, with most of the labelled products excreted as glucuronic acid conjugates in bile and urine .
Cellular Effects
Metrafenone has been observed to cause disruption of the apical actin cap and apical vesicle transport, as well as weakening of the cell wall at hyphal tips . It also induces swelling, bursting, and collapse of hyphal tips, resulting in the release of globules of cytoplasm .
Molecular Mechanism
It has been suggested that metrafenone likely disturbs a pathway regulating the organization of the actin cytoskeleton .
Temporal Effects in Laboratory Settings
Over time, metrafenone has been observed to continuously decrease the level of extractable radioactivity in soil samples, suggesting the formation of bound residues . The labelled material was relatively rapidly excreted into the gastrointestinal tract via the bile (85–90%), resulting in extensive excretion via faeces .
Dosage Effects in Animal Models
In rats, absorption of metrafenone was rapid and complete (> 88%) at the low dose of 10 mg/kg body weight but was limited to 15–20% at the high dose of 1000 mg/kg body weight, suggesting saturation of the absorption processes .
Metabolic Pathways
Metrafenone undergoes several transformation steps including: O-demethylation of the aromatic methoxy group(s) followed by mono-O-glycosidation; hydroxylation of the bromophenyl ring; and hydroxylation of the methyl substituent to hydroxymethyl followed by O-glycosidation or further oxidation to aldehyde or lactone .
Transport and Distribution
Following oral administration in rats, metrafenone was widely distributed in the body, with the highest residue levels found mainly in the gastrointestinal tract, liver, and fat .
Subcellular Localization
Given its role as a fungicide and its observed effects on hyphal tips and the actin cytoskeleton , it can be inferred that metrafenone likely localizes to areas of active growth in the cell.
Propiedades
IUPAC Name |
(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSPWOYQQAWRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058020 | |
| Record name | Metrafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220899-03-6 | |
| Record name | Metrafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metrafenone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metrafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METRAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the mode of action of metrafenone?
A1: Although the precise molecular target of metrafenone is still under investigation, research suggests it disrupts fungal development by interfering with hyphal morphogenesis, polarized hyphal growth, and cell polarity. [, ] This disruption manifests as swelling, bursting, and collapse of hyphal tips, along with abnormal appressoria formation and hyperbranching. []
Q2: How does metrafenone affect the actin cytoskeleton in fungi?
A2: Studies using Blumeria graminis, a powdery mildew fungus, revealed that metrafenone disrupts the apical actin cap, hindering apical vesicle transport essential for hyphal growth. [] This disruption weakens the cell wall at hyphal tips, contributing to the morphological abnormalities observed. []
Q3: Does metrafenone impact fungal sporulation?
A3: Yes, metrafenone significantly reduces sporulation in powdery mildew fungi. [] It induces malformation of conidiophores, leading to irregular septation, multinucleate cells, and delocalization of actin, ultimately hindering spore production. []
Q4: What is the molecular formula and weight of metrafenone?
A4: Metrafenone has the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol. []
Q5: Does the application of metrafenone impact the aroma profile of wines made from treated grapes?
A5: Research has shown that metrafenone application can influence the volatile composition of wines. For instance, in Graciano wines, metrafenone treatment increased the concentration of varietal volatile compounds and aldehydes while decreasing acetates and aromatic alcohols. [] Tempranillo wines also exhibited aroma profile modifications depending on the specific fungicide used in conjunction with metrafenone. []
Q6: Has resistance to metrafenone been reported in powdery mildew populations?
A6: Yes, metrafenone resistance has been identified in Erysiphe necator, the causal agent of grape powdery mildew, in Italy. [] This resistance was observed in field populations and confirmed through laboratory sensitivity testing of monoconidial isolates. []
Q7: Does cross-resistance exist between metrafenone and other fungicides?
A7: Cross-resistance has been observed between metrafenone and pyriofenone, another benzophenone fungicide. [] This cross-resistance suggests that these fungicides may share a similar mode of action or target site, although further research is needed to confirm this. []
Q8: What analytical techniques are commonly employed for the detection and quantification of metrafenone residues?
A8: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely utilized for the analysis of metrafenone residues in various matrices, including grapes, wine, and cherry tomatoes. [, ] This technique offers high sensitivity and selectivity, enabling accurate quantification of metrafenone residues even at low concentrations. []
Q9: Have analytical methods for metrafenone residue analysis been validated?
A9: Yes, validated analytical methods for metrafenone residue analysis have been established, adhering to guidelines set forth by regulatory bodies such as SANCO. [] These methods demonstrate acceptable accuracy, precision, and specificity, ensuring reliable quantification of metrafenone residues in various matrices. []
Q10: What is the environmental fate of metrafenone?
A10: The environmental fate and degradation of metrafenone have been investigated, revealing its persistence in soil and potential for leaching into groundwater. [] Further research is needed to fully understand its long-term ecological impacts and develop mitigation strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

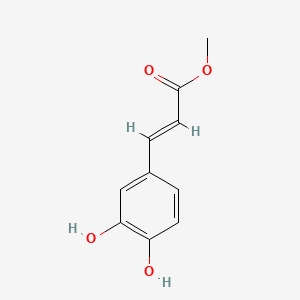


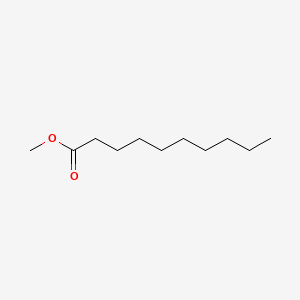
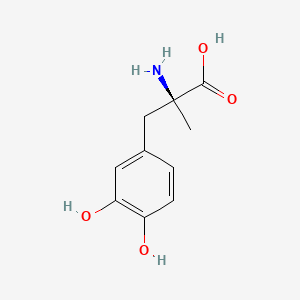
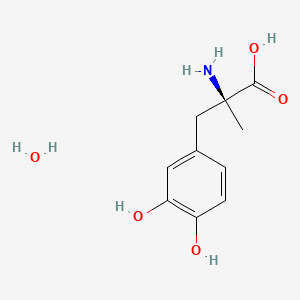

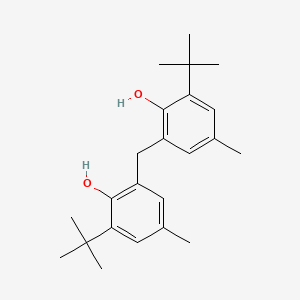


![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)
